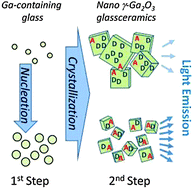Nucleation-controlled vacancy formation in light-emitting wide-band-gap oxide nanocrystals in glass
Journal of Materials Chemistry C Pub Date: 2015-03-24 DOI: 10.1039/C4TC02837F
Abstract
Light emission of nanocrystals (NCs) can depend not only on NC size but also – and even more importantly in wide-band-gap NCs – on the occurrence of optically active sites, such as donor–acceptor pairs (DAPs). Here, we demonstrate that controlling the thermo-chemical conditions of NC nucleation when NCs are forming in a solid host – an approach often used for driving NC size dispersion – can be an innovative strategy for tailoring DAP population. Our data show that light emission from DAP recombination and decay in defect sites can be controlled in γ-Ga2O3 NCs in alkali-germanosilicate glass – a prototypal oxide-in-oxide nanostructured system – by oxygen and gallium vacancy formation during nucleation. Time-resolved UV-excited photoluminescence, combined with differential scanning calorimetry, X-ray diffraction, and transmission electron microscopy, reveal how nucleation pretreatment determines, besides NC size and concentration, also the DAP number via promotion of acceptor formation or their passivation during interaction with the host. The results envisage the possibility of nucleation-based design of light-emitting NCs in a wide range of oxide systems.


Recommended Literature
- [1] Internal and external factors affecting the stability of glycerol monostearate structured emulsions
- [2] Dependency of f states in fluorite-type XO2 (X = Ce, Th, U) on the stability and electronic state of doped transition metals
- [3] Kinetic study of the reactions of CF3O2 radicals with Cl and NO
- [4] Palladium on nano-magnetite: a magnetically reusable catalyst in the ligand- and copper-free Sonogashira and Stille cross-coupling reactions
- [5] CONTENTS, VOLUME 3, 2002
- [6] UVA/Vis-induced nitrous acid formation on polyphenolic films exposed to gaseous NO2†
- [7] Synthesis of covalently bonded graphene oxide–iron magnetic nanoparticles and the kinetics of mercury removal†
- [8] Polyoxometalate charge directed coordination assemblies: Macrocycles and polymer chains†
- [9] Morphological evolution of noble metal nanoparticles in chloroform: mechanism of switching on/off by protic species†
- [10] Aquatic plant inspired hierarchical artificial leaves for highly efficient photocatalysis†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 119670-11-0









